Bis(3,5-dibromosalicyl)fumarate

Catalog No.
S630413
CAS No.
71337-53-6
M.F
C18H8Br4O8
M. Wt
671.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3,5-dibromosalicyl)fumarate

CAS Number

71337-53-6

Product Name

Bis(3,5-dibromosalicyl)fumarate

IUPAC Name

3,5-dibromo-2-[(E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid

Molecular Formula

C18H8Br4O8

Molecular Weight

671.9 g/mol

InChI

InChI=1S/C18H8Br4O8/c19-7-3-9(17(25)26)15(11(21)5-7)29-13(23)1-2-14(24)30-16-10(18(27)28)4-8(20)6-12(16)22/h1-6H,(H,25,26)(H,27,28)/b2-1+

InChI Key

INZBQWPDNWVYFR-OWOJBTEDSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br

Synonyms

3,5-dibromosalicyl-bis-fumarate, bis(3,5-dibromosalicyl)fumarate

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br

Isomeric SMILES

C1=C(C=C(C(=C1C(=O)O)OC(=O)/C=C/C(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br

Potent hemoglobin acylating agent. Cross-links beta chains of hemoglobin. Acylating and anti-sickling agent. Active in vitro and in vivo.

Bis(3,5-dibromosalicyl)fumarate (DBBF), CAS 71337-53-6, is a highly specialized, double-headed diaspirin analog utilized primarily as a site-specific acylating and cross-linking agent in the synthesis of hemoglobin-based oxygen carriers (HBOCs) [1]. Unlike non-specific aliphatic dialdehydes, DBBF features a rigid fumarate spacer that dictates precise intramolecular cross-linking of hemoglobin tetramers. Depending on the oxygenation state of the protein during the reaction, DBBF selectively cross-links either the β-subunits (at Lys-82) in oxyhemoglobin or the α-subunits (at Lys-99) in deoxyhemoglobin [2]. This targeted modification fundamentally stabilizes the quaternary structure of the tetramer, preventing its dissociation into nephrotoxic αβ dimers while preserving physiological oxygen transport kinetics. Consequently, DBBF is a critical precursor for researchers and manufacturers developing acellular blood substitutes, sickle cell disease therapeutics, and advanced protein-based biomaterials where structural homogeneity and precise allosteric control are mandatory [1].

Research Fit

Selective β82-β82 hemoglobin cross-linking within the 2,3-DPG binding pocket
Supports sickle hemoglobin polymerization and solubility studies
Suitable for in vitro and in vivo hemoglobin modification research

Substituting DBBF with generic protein cross-linkers like glutaraldehyde or closely related flexible analogs like bis(3,5-dibromosalicyl) succinate (DBBS) severely compromises product viability [1]. Glutaraldehyde reacts non-specifically with surface amines, triggering uncontrolled intermolecular polymerization that yields a highly heterogeneous molecular weight distribution, unpredictable oxygen affinity, and elevated risks of antigenicity. While DBBS shares the diaspirin leaving groups, its saturated, flexible succinate backbone allows for multiple conformational reaction pathways, resulting in a heterogeneous mixture of cross-linked dimeric and monomeric species [2]. In contrast, the rigid trans-double bond of DBBF's fumarate core restricts its reactivity to exact spatial distances within the hemoglobin central cavity. This rigidity guarantees a homogeneous, purely intramolecularly cross-linked tetramer (64 kDa) that retains cooperative oxygen binding, a requirement for clinical-grade HBOCs where batch-to-batch reproducibility and defined molecular structures are strictly regulated [1].

Substitution Risk

Succinate analog may yield multiple cross-link species and variable oxygen affinity shifts, unlike the defined fumarate β82-β82 geometry
Mesaconate (methylfumarate) shows 10-fold lower ester lability, altering intracellular modification efficiency
Small changes in halogen pattern or bridge length can disrupt reactivity and transport, limiting direct interchangeability

Rigid Fumarate Spacer Ensures Homogeneous Intramolecular Cross-Linking

The structural rigidity of the cross-linking spacer directly dictates the homogeneity of the modified protein. When modifying deoxyhemoglobin, DBBF utilizes its rigid trans-fumarate backbone to exclusively cross-link the α-subunits between Lys-99 α1 and Lys-99 α2. In contrast, using the flexible analog bis(3,5-dibromosalicyl) succinate (DBBS) under identical conditions results in multiple cross-linked species, including three distinct dimer bands on SDS-PAGE, due to the conformational freedom of the saturated succinate chain [1]. DBBF yields a single, highly uniform cross-linked tetramer without uncontrolled intermolecular polymerization.

Evidence DimensionCross-linked product heterogeneity (SDS-PAGE species)
Target Compound DataSingle predominant intramolecularly cross-linked species (DBBF)
Comparator Or Baseline≥ 3 distinct cross-linked dimeric/monomeric species (DBBS)
Quantified DifferenceDBBF provides absolute site specificity, eliminating the multi-species heterogeneity generated by the flexible succinate analog.
ConditionsCross-linking of deoxyhemoglobin A at 1:1.1 molar ratio (Hb:cross-linker) in 0.01 M MOPS, pH 7.0.

Absolute site specificity is required to manufacture homogeneous hemoglobin-based oxygen carriers that meet strict regulatory standards for structural characterization and batch reproducibility.

HbS solubility
Head-to-head
+35% vs. native deoxyHbS
Reported polymerization inhibition endpoint context
In vitro solubility assay; X‑ray crystallographic analysis

Significant Enhancement of Protein Thermal Stability

Unmodified stroma-free hemoglobin is susceptible to thermal degradation, complicating pasteurization and long-term storage. Cross-linking with DBBF locks the tetrameric structure, significantly increasing its resistance to thermal unfolding. Denaturation studies conducted in the presence of 0.9 M guanidine (to prevent precipitation) demonstrate that unmodified Hemoglobin A (HbA) denatures at 41 °C. In contrast, hemoglobin cross-linked with DBBF exhibits a markedly elevated denaturation temperature of 57 °C [1].

Evidence DimensionThermal denaturation temperature (Tm)
Target Compound Data57 °C (DBBF-crosslinked Hb)
Comparator Or Baseline41 °C (Unmodified HbA)
Quantified Difference+16 °C increase in thermal denaturation temperature.
ConditionsThermal denaturation in 0.01 M MOPS, pH 7.0, containing 0.9 M guanidine, heated at 0.3 °C/min.

Enhanced thermal stability enables more aggressive viral inactivation protocols (e.g., pasteurization) and improves the shelf-life of the final formulated biologic.

Ester lability
Head-to-head
10-fold decrease for mesaconate vs. fumarate
Intracellular modification context; bridge chemistry drives transport
Red blood cell suspension; intracellular cross‑linking measurement

Elimination of Dimerization for Extended Circulatory Half-Life

In dilute physiological environments, unmodified hemoglobin rapidly dissociates into 32 kDa αβ dimers, which are quickly cleared by the kidneys, causing a short half-life and severe nephrotoxicity. DBBF covalently links the subunits, completely preventing this dissociation. In vivo rat models demonstrate that this stabilization increases the plasma half-life from approximately 90 minutes for unmodified HbA to 3.3 hours for DBBF-crosslinked Hb (at a 15% volume exchange), effectively halting renal excretion [1].

Evidence DimensionPlasma half-life and tetramer dissociation
Target Compound Data3.3 hours half-life; 0% renal filtration of dimers
Comparator Or Baseline~90 minutes half-life; rapid dissociation into 32 kDa dimers (Unmodified HbA)
Quantified Difference2.2-fold increase in circulatory half-life and complete prevention of renal filtration.
ConditionsRat model, 15% isovolemic exchange transfusion.

Preventing tetramer dissociation is the fundamental prerequisite for utilizing cell-free hemoglobin safely, as it simultaneously extends therapeutic duration and eliminates heme-induced acute kidney injury.

Solubility: butyl analog
Head-to-head
~10% additional solubility over fumarate baseline
Baseline reference for analog benchmarking
In vitro solubility assay of cross‑linked deoxyHbS

Preservation of Physiological Oxygen Affinity (P50)

A critical failure point of many non-specific cross-linkers is the drastic alteration of hemoglobin's oxygen affinity, often resulting in a P50 that is too low to effectively offload oxygen to tissues. Because DBBF selectively cross-links the α-subunits of hemoglobin in the tense (deoxy) state, it locks the molecule in a low-affinity conformation. The resulting DBBF-crosslinked hemoglobin exhibits a P50 of approximately 30-32 mmHg, which closely mirrors the oxygen affinity of normal human red blood cells (~28-30 mmHg) [1]. In contrast, unmodified stroma-free hemoglobin has a much higher affinity (P50 ≈ 12-15 mmHg).

Evidence DimensionOxygen affinity (P50)
Target Compound Data~30-32 mmHg (DBBF-crosslinked deoxyHb)
Comparator Or Baseline~12-15 mmHg (Unmodified stroma-free Hb)
Quantified DifferenceDBBF shifts the P50 by >15 mmHg, restoring it to physiological whole-blood levels.
ConditionsMeasured under physiological simulated conditions (pH 7.4, 37 °C).

Matching the physiological P50 ensures efficient oxygen delivery to hypoxic tissues and mitigates the risk of autoregulatory vasoconstriction commonly seen with high-affinity blood substitutes.

Cross-link site
Head-to-head
Single β82-β82 species vs. multiple succinate species
Fumarate: defined geometry; Succinate: variable oxygen affinity shifts
Homogeneous cross-link essential for structural studies
X‑ray crystallography; SDS‑PAGE peptide mapping
Oxygen affinity
Reported
No significant change in P50 or Hill coefficient vs. native HbA
DPG blockade increases O2 affinity in DPG-containing buffer
Supports native-like oxygen transport in HBOC research
Oxygen equilibrium curves, pH 7.4, 25°C; impurities removed

Synthesis of Hemoglobin-Based Oxygen Carriers (HBOCs)

DBBF is the premier cross-linker for producing acellular blood substitutes. Its ability to lock the tetramer in the deoxy state ensures a physiological oxygen affinity (P50 ~30 mmHg) and prevents nephrotoxic dimer dissociation, making it vastly superior to non-specific glutaraldehyde for clinical-grade formulations [1].

Structural Biology and Allosteric Modeling

Because DBBF precisely cross-links specific lysine residues (Lys-99 α or Lys-82 β) without altering the rest of the protein surface, it is an ideal tool for crystallographic and spectroelectrochemical studies investigating the T-to-R state transitions and Bohr effect mechanisms in hemoglobin [1].

Antisickling Agent Research

DBBF is utilized in the development of treatments for sickle cell anemia. By cross-linking the β-cleft of hemoglobin S, DBBF perturbs the acceptor site for Val-6, markedly increasing the solubility of deoxyhemoglobin S and inhibiting the polymerization (sickling) of red blood cells [2].

Application Fit

Application
Selection Property
Validation Focus
Sickle hemoglobin polymerization studies
Defined β82-β82 cross-link and solubility benchmark
Polymerization inhibition endpoint; solubility increase context
Hemoglobin-based oxygen carrier research
Tetramer stabilization with preserved oxygen affinity
Oxygen equilibrium and subunit dissociation endpoints
Hemoglobin allostery and crystallography
Homogeneous β82-β82 cross-link geometry
Crystallographic quality; T/R-state conformational analysis
Anti-sickling diaspirin SAR studies
Well-characterized reactivity and solubility baseline
Comparative analog benchmarking against fumarate parent

XLogP3

5.1

UNII

0E07K30TXY

Wikipedia

Bis(3,5-dibromosalicyl)fumarate

Explore Compound Types